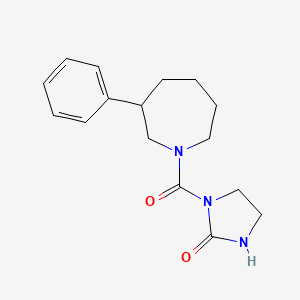

1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one

Description

Properties

IUPAC Name |

1-(3-phenylazepane-1-carbonyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c20-15-17-9-11-19(15)16(21)18-10-5-4-8-14(12-18)13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXCFJHHHHDTPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)N3CCNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one involves several steps. One common method is the formation of imidazolidin-2-ones from 1,2-diamines and carbon dioxide using tetramethylphenylguanidine as the basic promoter and diphenylphosphoryl azide as the dehydrative activator . The reaction is typically carried out in solvents like acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. In biology, it is used to study cellular pathways and molecular targets involved in cancer progression. In the chemical industry, it serves as a valuable intermediate for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. It is known to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. The compound may also inhibit certain enzymes involved in cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one can be compared with other imidazolidin-2-one derivatives and similar compounds. Some similar compounds include benzimidazolidin-2-ones and other substituted imidazolidin-2-ones . What sets this compound apart is its unique structure, which contributes to its specific biological activities and potential therapeutic applications.

Biological Activity

1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one, a compound with the CAS number 2034485-85-1, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound features an imidazolidinone ring and a phenyl azepane moiety, which are critical for its biological activity. The compound has a molecular formula of C14H18N2O2 and a molecular weight of approximately 246.31 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that imidazolidinone derivatives can possess significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines, although specific mechanisms remain to be fully elucidated.

- Neurological Effects : The structural similarity to known psychoactive compounds hints at potential applications in treating neurological disorders.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could contribute to its anticancer and antimicrobial effects.

- Receptor Modulation : Its structure allows for potential interactions with neurotransmitter receptors, which may explain any observed neurological effects.

Antimicrobial Activity

A study conducted on various imidazolidinone derivatives, including this compound, demonstrated promising antimicrobial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective inhibition at concentrations as low as 50 µg/mL.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 50 |

| This compound | E. coli | 75 |

Anticancer Activity

In vitro studies on cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) revealed that this compound could reduce cell viability significantly. The IC50 values were determined to be approximately 30 µM for HeLa cells and 25 µM for MCF7 cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF7 | 25 |

Neurological Effects

Research into the neuroprotective properties of related compounds suggests that the imidazolidine moiety may provide protective effects against oxidative stress in neuronal cells. Further studies are needed to confirm these effects specifically for this compound.

Q & A

Q. What are the standard synthetic routes for 1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including cyclization to form the azepane core, followed by condensation to attach the imidazolidin-2-one moiety. Key steps include:

- Cyclization : Using precursors like amino alcohols under acidic or basic conditions to form the azepane ring .

- Condensation : Coupling the azepane intermediate with imidazolidin-2-one via carbodiimide-mediated amidation .

- Purification : Recrystallization or column chromatography ensures high purity (>95%) . Optimization involves adjusting catalysts (e.g., Pd/C for hydrogenation), solvents (e.g., THF for solubility), and temperature gradients to maximize yield and minimize by-products .

Q. Which characterization techniques are essential for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks, critical for verifying substituent positions .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Validates carbonyl (C=O) and amide (N-H) functional groups .

Q. What reaction mechanisms are relevant to modifying this compound’s functional groups?

- Oxidation : The phenylazepane moiety can undergo epoxidation using KMnO₄ or CrO₃, altering ring strain and reactivity .

- Reduction : LiAlH₄ reduces carbonyl groups to alcohols, enabling derivatization for biological assays .

- Substitution : Halogenation (e.g., Br₂/Fe) on the phenyl ring introduces electrophilic sites for cross-coupling reactions .

Q. How should researchers handle safety protocols when synthesizing this compound?

- Pre-Experiment Training : Mandatory 100% score on safety exams covering solvent flammability (e.g., MeOH) and toxic reagents (e.g., CrO₃) .

- Ventilation : Use fume hoods during reactions releasing volatile by-products (e.g., HCl gas during acylations) .

Q. What are the common impurities in synthesized batches, and how are they resolved?

- By-Products : Unreacted intermediates or dimerized species may form. These are removed via gradient elution in column chromatography .

- Solvent Traces : Rotary evaporation under reduced pressure followed by lyophilization ensures solvent-free products .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

- Variable Screening : Use 2^k factorial designs to test parameters like temperature (80–120°C), catalyst loading (0.5–2 mol%), and solvent polarity (THF vs. DCM). Response surface methodology (RSM) identifies optimal conditions for yield and purity .

- Interaction Effects : Analyze how variables (e.g., pH and reaction time) synergistically influence cyclization efficiency .

Q. What computational tools predict reaction pathways for novel derivatives?

- Quantum Chemical Calculations : Tools like Gaussian or ORCA model transition states for azepane ring formation, reducing trial-and-error experimentation .

- Machine Learning : Train models on existing reaction datasets to predict feasible substituents (e.g., trifluoromethyl groups) and their steric effects .

Q. How to resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., pH 7.4 buffer, 37°C) to control for environmental variability .

- Metabolite Profiling : Use LC-MS to identify degradation products that may skew activity results .

Q. What strategies improve the compound’s stability in aqueous solutions?

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances shelf life .

- pH Buffering : Maintain solutions at pH 5–6 to prevent hydrolysis of the imidazolidin-2-one ring .

Q. How do heterogeneous catalysts enhance scalability in large-scale synthesis?

- Catalyst Immobilization : Silica-supported Pd nanoparticles improve recyclability in hydrogenation steps, reducing metal leaching .

- Continuous Flow Systems : Microreactors with immobilized enzymes (e.g., lipases) enable steady-state acyl transfer reactions, minimizing batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.